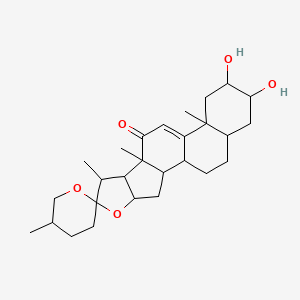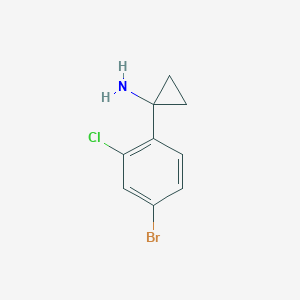
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine est un composé chimique caractérisé par un cycle cyclopropane lié à un groupe phényle substitué par des atomes de brome et de chlore
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine implique généralement la cyclopropanation d'un dérivé phénylique approprié. Une méthode courante est la réaction du chlorure de 4-bromo-2-chlorobenzyl avec la cyclopropylamine en conditions basiques. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
En milieu industriel, la production de 1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés cyclopropanone correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui conduit à la formation de cyclopropylamines avec différents substituants.
Substitution : Les atomes de brome et de chlore sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Méthylate de sodium, tert-butylate de potassium, solvants aprotiques polaires.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés cyclopropanone, tandis que la réduction peut produire diverses cyclopropylamines. Les réactions de substitution peuvent introduire différents groupes fonctionnels sur le cycle phényle, conduisant à une large gamme de dérivés.
4. Applications de recherche scientifique
1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme un bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique le rend précieux pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : Les chercheurs étudient l'activité biologique de ce composé et de ses dérivés. Il peut servir de composé de tête pour le développement de nouveaux produits pharmaceutiques ou agrochimiques.
Médecine : Les applications potentielles en chimie médicinale comprennent la conception de nouveaux médicaments ciblant des voies biologiques spécifiques. Les caractéristiques structurelles du composé peuvent contribuer à son activité contre certaines maladies.
Industrie : Dans le secteur industriel, 1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine peut être utilisé dans la production de produits chimiques et de matériaux spéciaux. Sa réactivité et sa polyvalence le rendent adapté à divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action de 1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, entraînant des modifications des processus cellulaires. Des études détaillées sur son affinité de liaison, sa sélectivité et ses effets sur les systèmes biologiques sont nécessaires pour comprendre pleinement son mécanisme d'action.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Potential applications in medicinal chemistry include the design of new drugs targeting specific biological pathways. The compound’s structural features may contribute to its activity against certain diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and effects on biological systems are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Chlorophényl)cyclopropan-1-amine : Structure similaire mais dépourvue de l'atome de brome.
1-(4-Bromo-3-chlorophényl)cyclopropan-1-amine : Structure similaire avec un motif de substitution différent sur le cycle phényle.
1-(4-Bromo-2-fluorophényl)cyclopropan-1-amine : Structure similaire avec du fluor au lieu du chlore.
Unicité
1-(4-Bromo-2-chlorophényl)cyclopropan-1-amine est unique en raison de la combinaison spécifique de substituants brome et chlore sur le cycle phényle. Cette combinaison peut influencer la réactivité du composé, son activité biologique et ses applications potentielles. La présence des deux halogènes peut améliorer sa capacité à interagir avec diverses cibles moléculaires et voies, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C9H9BrClN |
|---|---|
Poids moléculaire |
246.53 g/mol |
Nom IUPAC |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 |
Clé InChI |
NDHYCJVIKNXBMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
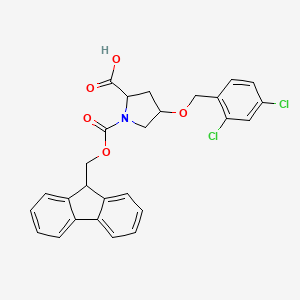
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
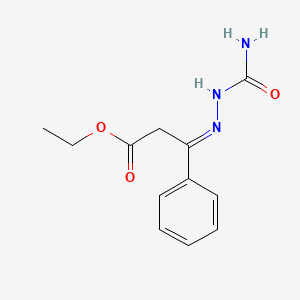

![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
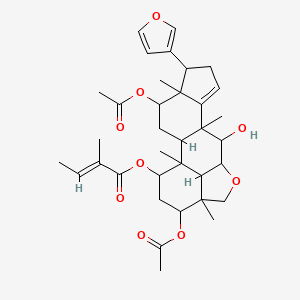
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
